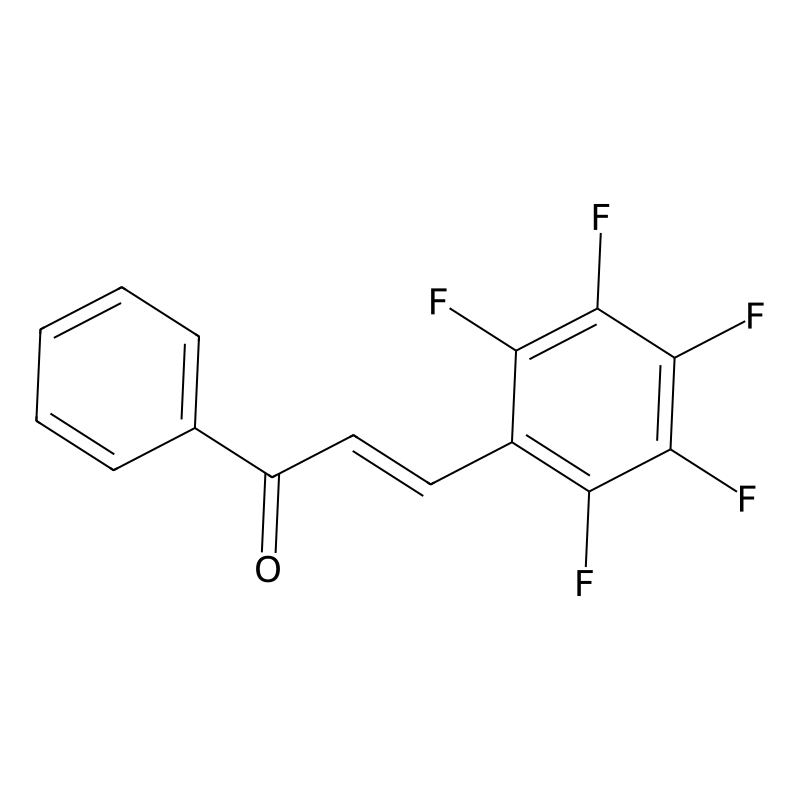

2,3,4,5,6-Pentafluorochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,4,5,6-Pentafluorochalcone is an organic compound with the molecular formula . It features a chalcone structure, which is characterized by a conjugated system of carbonyl and alkene functionalities. The presence of five fluorine atoms significantly enhances its chemical reactivity and alters its physical properties compared to non-fluorinated analogs. This compound is notable for its potential applications in materials science and medicinal chemistry due to its unique electronic properties and biological activities.

- Since information on the existence and properties of 2,3,4,5,6-Pentafluorochalcone is limited, a mechanism of action cannot be established.

- Chalcones, in general, exhibit various biological activities including antioxidant, anti-inflammatory, and anticancer properties []. However, the effect of fluorine substitution on these activities is not well documented.

- Safety information on 2,3,4,5,6-Pentafluorochalcone is not available due to the lack of research on this compound.

- Fluorinated organic compounds can have varying toxicity profiles. Always handle unknown compounds with caution and consult safety data sheets (SDS) for similar fluorinated compounds if available.

- Condensation Reactions: It can undergo Claisen-Schmidt condensation with aldehydes to form flavonoid derivatives.

- Reduction Reactions: The carbonyl group in chalcones can be reduced to form corresponding alcohols or other functional groups.

- Electrophilic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, the compound can undergo electrophilic aromatic substitution reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that 2,3,4,5,6-Pentafluorochalcone exhibits notable biological activities. It has been studied for:

- Antimicrobial Properties: The compound demonstrates effectiveness against various bacterial strains.

- Antioxidant Activity: Its structure contributes to scavenging free radicals, which may have implications in preventing oxidative stress-related diseases.

- Potential Anticancer Activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, although further investigation is required to elucidate its mechanisms and efficacy.

2,3,4,5,6-Pentafluorochalcone can be synthesized through several methods:

- Aldol Condensation: Combining 2,3,4,5,6-pentafluorobenzaldehyde with acetophenone under basic conditions leads to the formation of chalcone.

- Fluorination of Chalcone Derivatives: Starting from a non-fluorinated chalcone and subjecting it to fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide can introduce fluorine atoms at specific positions.

The unique properties of 2,3,4,5,6-Pentafluorochalcone make it suitable for various applications:

- Materials Science: Its electronic properties are useful in developing advanced materials such as organic semiconductors and photovoltaic devices.

- Pharmaceuticals: The compound's biological activities suggest potential use in drug development targeting microbial infections or cancer therapies.

- Fluorescent Dyes: Its structure allows for incorporation into fluorescent probes for biological imaging.

Studies on 2,3,4,5,6-Pentafluorochalcone's interactions with biomolecules have shown promising results:

- Protein Binding Studies: Investigations into how this compound interacts with specific proteins reveal insights into its mechanism of action in biological systems.

- Receptor Binding Affinity: The compound's ability to bind to certain receptors suggests potential pathways for therapeutic effects.

Several compounds share structural similarities with 2,3,4,5,6-Pentafluorochalcone. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3',4',5',6'-Pentafluoroacetophenone | Contains an acetophenone moiety; fewer aromatic rings. | |

| 2,3-Difluorochalcone | Fewer fluorine substituents; less reactivity. | |

| 2',3',4'-Trifluoroacetophenone | Trifluoro substituent; different electronic properties. | |

| 2',3',4',5'-Tetrachloroacetophenone | Chlorine substituents instead of fluorines; different reactivity. |

The presence of five fluorine atoms in 2,3,4,5,6-Pentafluorochalcone distinguishes it from these similar compounds by enhancing its electron-withdrawing capacity and altering its physical characteristics significantly compared to those with fewer or different halogen substitutions. This makes it particularly interesting for both synthetic and biological applications.